molecular formula C11H12F2N2O2 B12077362 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid

2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid

Cat. No.: B12077362
M. Wt: 242.22 g/mol
InChI Key: JPUJPWUFUCYYSG-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is a heterocyclic compound featuring an isonicotinic acid backbone substituted at the 2-position with a 3,3-difluoropiperidine group. The isonicotinic acid moiety (pyridine-4-carboxylic acid) is a well-studied scaffold in medicinal chemistry, known for its role in antitubercular agents like isoniazid (INH) . The 3,3-difluoropiperidine substituent introduces electronegative fluorine atoms, which enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-1-5-15(7-11)9-6-8(10(16)17)2-4-14-9/h2,4,6H,1,3,5,7H2,(H,16,17)

InChI Key

JPUJPWUFUCYYSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid typically involves the reaction of 3,3-difluoropiperidine with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Antitumor Activity

Research has indicated that derivatives of piperidine compounds, including those similar to 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid, exhibit significant antitumor properties. For instance, studies have focused on the development of p53-HDM2 inhibitors derived from substituted piperidines, showcasing their ability to induce tumor regression in human cancer xenograft models in mice . These compounds interact with the HDM2-p53 pathway, which is crucial for regulating cell proliferation and apoptosis.

1.2 HIV-1 Reverse Transcriptase Inhibition

Another area of interest is the design of piperidine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Compounds within this category have demonstrated improved activity against wild-type HIV-1 strains, with some exhibiting EC50 values in the nanomolar range . The structural modifications that include difluoro substitutions may enhance binding affinity and selectivity towards the target enzyme.

Synthesis and Characterization

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid involves multi-step processes that can include organometallic reactions and reductive amination strategies. The characterization of these compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity .

Table 1: Synthesis Pathways for Piperidine Derivatives

Reaction TypeDescriptionKey Findings
Organometallic AdditionUtilizes Grignard reagents for carbon chain elongationEfficient access to substituted piperidines
Reductive AminationInvolves aldehydes or ketones for amine formationHigh yields of desired piperidine derivatives
NMR SpectroscopyCharacterization method for structural confirmationClear identification of functional groups

Biological Evaluations

3.1 In Vitro Studies

In vitro studies have evaluated the efficacy of various piperidine derivatives as antimicrobial agents against specific bacterial and fungal pathogens. For example, compounds were tested against Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating varying degrees of antimicrobial activity .

3.2 Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid derivatives and their biological targets. These studies help elucidate the mechanisms by which these compounds exert their effects, paving the way for further optimization in drug design .

Case Studies

Case Study 1: Development of Antitumor Agents
A series of substituted piperidines were synthesized and tested for their ability to inhibit HDM2-p53 interactions. The most promising candidates showed significant tumor regression in xenograft models, indicating their potential as therapeutic agents against various cancers.

Case Study 2: HIV Therapeutics
A novel class of piperidine derivatives was developed as inhibitors of HIV reverse transcriptase. These compounds not only displayed potent antiviral activity but also demonstrated favorable pharmacokinetic profiles in preliminary studies.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Key Observations:

Fluorination Effects: The 3,3-difluoropiperidine group in the target compound increases electronegativity, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methylpiperidine derivatives .

Moiety-Specific Properties: Isonicotinic Acid: The carboxylic acid group provides strong hydrogen-bonding capability, critical for binding to metal ions or polar protein pockets (e.g., enoyl-ACP reductase in tuberculosis) . Propanoic Acid: The aliphatic chain in this analog may serve as a prodrug candidate, as esterification or amidation could modulate bioavailability . Pyridin-3-amine: The amine group facilitates covalent interactions with biological targets, such as ATP-binding sites in kinases .

Fluorinated piperidine derivatives generally exhibit longer half-lives in vitro compared to methyl-substituted analogs, as seen in metabolic stability assays .

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and an isonicotinic acid moiety. This unique structure enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated piperidine enhances the compound's binding affinity, which may lead to significant biological effects:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of lysine-specific demethylase 5A (KDM5A), a crucial enzyme involved in histone modification and gene regulation. Inhibition of KDM5A can influence cancer cell proliferation and survival pathways.
  • Receptor Interactions : Preliminary studies suggest that the compound may interact with nicotinic acetylcholine receptors, which are implicated in various neurological processes .

Anticancer Effects

Research indicates that 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis .

Cytotoxicity and Antioxidative Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrates a dual role by exhibiting antioxidative properties while also being cytotoxic at higher concentrations, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2-(Piperidin-1-yl)isonicotinic acidPiperidine ring without fluorinationModerate KDM5A inhibition
2-(3-Fluoropiperidin-1-yl)isonicotinic acidPiperidine ring with one fluorineReduced potency compared to difluorinated variant
N-(Pyridin-3-yl)-isonicotinamideLacks piperidine structureTargets different pathways

The presence of two fluorine atoms at the piperidine ring's para position distinguishes this compound from its analogs, enhancing its binding affinity and selectivity towards KDM5A .

Study on KDM5A Inhibition

In an experimental study, 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid was tested for its ability to inhibit KDM5A. Isothermal titration calorimetry revealed strong binding interactions, suggesting that this compound could be developed into a therapeutic agent targeting cancers characterized by dysregulated KDM5A activity.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induced significant apoptosis and blocked the cell cycle at the G0/G1 phase, highlighting its potential as an anticancer agent .

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